molecular formula C9H13N5 B2376532 n-isobutyl-1h-purin-6-amine CAS No. 18453-05-9

n-isobutyl-1h-purin-6-amine

Cat. No.: B2376532
CAS No.: 18453-05-9
M. Wt: 191.238
InChI Key: CDEXZTANKWVLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-isobutyl-1h-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-isobutyl-1h-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with isobutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

n-isobutyl-1h-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can produce a variety of functionalized purines.

Scientific Research Applications

n-isobutyl-1h-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-isobutyl-1h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in DNA.

    Caffeine: A stimulant that is structurally related to purines.

Uniqueness

n-isobutyl-1h-purin-6-amine is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methylpropyl)-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-6(2)3-10-8-7-9(12-4-11-7)14-5-13-8/h4-6H,3H2,1-2H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEXZTANKWVLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879566
Record name ADENINE,N6-I-BUTYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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